molecular formula C20H11Cl2NO2S2 B15002185 3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene

3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene

Cat. No.: B15002185
M. Wt: 432.3 g/mol
InChI Key: OMDXMBRUZPXHCR-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene is a complex organic compound that belongs to the benzothiophene family. This compound is characterized by the presence of chloro, nitro, and phenylsulfanyl groups attached to a benzothiophene core. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene typically involves multiple steps, including halogenation, nitration, and thiolation reactions. The starting material is usually a benzothiophene derivative, which undergoes chlorination to introduce the chloro groups. Nitration is then performed to add the nitro group, followed by thiolation to attach the phenylsulfanyl group. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group, resulting in the formation of an amine.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of nitrobenzothiophene derivatives.

    Reduction: Formation of aminobenzothiophene derivatives.

    Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro and phenylsulfanyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(methylsulfanyl)-1-benzothiophene
  • 3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(ethylsulfanyl)-1-benzothiophene
  • 3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(propylsulfanyl)-1-benzothiophene

Uniqueness

3-Chloro-2-(4-chlorophenyl)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.

Properties

Molecular Formula

C20H11Cl2NO2S2

Molecular Weight

432.3 g/mol

IUPAC Name

3-chloro-2-(4-chlorophenyl)-6-nitro-4-phenylsulfanyl-1-benzothiophene

InChI

InChI=1S/C20H11Cl2NO2S2/c21-13-8-6-12(7-9-13)20-19(22)18-16(26-15-4-2-1-3-5-15)10-14(23(24)25)11-17(18)27-20/h1-11H

InChI Key

OMDXMBRUZPXHCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC3=C2C(=C(S3)C4=CC=C(C=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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